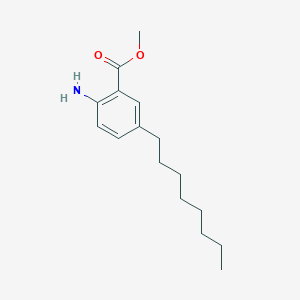

Methyl 2-amino-5-octylbenzoate

Description

Methyl 2-amino-5-octylbenzoate is a methyl ester derivative of benzoic acid featuring an amino group (-NH₂) at the 2-position and a long-chain octyl group (-C₈H₁₇) at the 5-position of the aromatic ring. The octyl substituent likely enhances lipophilicity, making the compound suitable for applications requiring membrane permeability or hydrophobic interactions, such as drug delivery or agrochemical formulations.

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

methyl 2-amino-5-octylbenzoate |

InChI |

InChI=1S/C16H25NO2/c1-3-4-5-6-7-8-9-13-10-11-15(17)14(12-13)16(18)19-2/h10-12H,3-9,17H2,1-2H3 |

InChI Key |

GXSSTGOCDAOBQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-octylbenzoate typically involves the esterification of 2-amino-5-octylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-octylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 2-amino-5-octylbenzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-octylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical pathways. The octyl group contributes to the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins. These interactions can modulate biological activities and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 2-Amino-5-Chlorobenzoate

- Structure : Substitutes the octyl group with a chloro (-Cl) at the 5-position.

- Physical Properties: Molecular formula: C₈H₈ClNO₂; molar mass: 185.61 g/mol; density: ~1.28 g/cm³ (estimated) .

- Chemical Behavior :

- Applications: Used as a pharmaceutical intermediate, particularly in synthesizing quinazolinones with medicinal properties .

- Key Difference : The chloro group offers polarity and reactivity for electrophilic substitution, whereas the octyl group in the target compound enhances hydrophobicity.

Methyl 2-Chloro-5-Formylbenzoate

- Structure : Features a chloro (-Cl) at the 2-position and a formyl (-CHO) group at the 5-position.

- Applications : Utilized in organic synthesis due to the reactive formyl group, enabling further functionalization (e.g., condensation reactions) .

- Key Difference: The formyl group provides a site for nucleophilic addition, unlike the amino or octyl groups, which prioritize hydrogen bonding or lipophilicity.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

- Structure : Contains acetamido (-NHCOCH₃), chloro (-Cl), and methoxy (-OCH₃) groups.

- Synthesis: Prepared via multi-step reactions involving halogenation and esterification, similar to methods for Methyl 2-amino-5-chlorobenzoate .

- Applications: Potential use in drug discovery due to its diverse substituents, which modulate bioavailability and target binding .

- Key Difference : The methoxy and acetamido groups introduce steric bulk and hydrogen-bonding sites, contrasting with the linear octyl chain’s role in solubility modulation.

Methyl Salicylate

- Structure : A simple methyl ester with a hydroxyl (-OH) group at the 2-position.

- Physical Properties : Volatile, with a characteristic wintergreen odor; used in fragrances and topical analgesics .

- Key Difference: The hydroxyl group enables acidity (pKa ~8), while the amino group in Methyl 2-amino-5-octylbenzoate offers basicity and nucleophilic reactivity.

Data Table: Comparative Properties of Methyl Benzoate Derivatives

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound* | C₁₆H₂₅NO₂ | 275.38 | ~0.95 (estimated) | -NH₂, -C₈H₁₇ | Drug delivery, agrochemicals |

| Methyl 2-amino-5-chlorobenzoate | C₈H₈ClNO₂ | 185.61 | 1.28 | -NH₂, -Cl | Pharmaceutical intermediates |

| Methyl salicylate | C₈H₈O₃ | 152.15 | 1.17 | -OH | Fragrances, topical analgesics |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C₁₁H₁₂ClNO₄ | 257.67 | N/A | -OCH₃, -Cl, -NHCOCH₃ | Drug discovery |

*Estimated based on structural analogs.

Research Findings and Trends

- Synthetic Routes: Methyl 2-amino-5-chlorobenzoate is synthesized via halogenation of anthranilic acid followed by esterification with thionyl chloride . For octyl derivatives, similar methods may employ alkylation steps to introduce the long-chain group.

- Structure-Property Relationships: Lipophilicity: The octyl group increases logP values, enhancing membrane permeability compared to chloro or methoxy analogs. Hydrogen Bonding: Amino groups facilitate crystal packing and intermolecular interactions, critical in solid-state pharmaceuticals .

- Recent Advances: Compounds like Methyl 2-[[2-Chloro-5-(2-methoxy-2-oxoethyl)phenyl]amino]benzoate (C₁₇H₁₆ClNO₄) highlight trends toward complex esters with multiple functional groups for targeted bioactivity .

Q & A

Q. Critical Factors :

- Temperature : Higher temperatures (>100°C) improve octyl group incorporation but risk decomposition.

- Catalyst Choice : Pd/C or LiAlH₄ may enhance selectivity for the 5-position .

- Solvent Polarity : Non-polar solvents (e.g., toluene) favor alkylation over ester hydrolysis.

Advanced: How can regioselectivity challenges in octyl group introduction be addressed?

Methodological Answer:

Regioselectivity is influenced by directing groups and steric effects :

- Amino Group as a Director : The 2-amino group directs electrophilic substitution to the para (5-) position. However, steric hindrance from the octyl chain may require microwave-assisted synthesis to accelerate kinetics .

- Protection Strategies : Use acetyl or Boc groups to temporarily block the amino group, enabling precise octyl placement via Friedel-Crafts alkylation .

- Spectroscopic Monitoring : Real-time NMR or IR tracks intermediate formation to optimize reaction quenching .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies the methyl ester (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and octyl chain (δ 0.8–1.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms the octyl chain’s spatial arrangement .

- HPLC/GC-MS : Quantifies purity (>98%) and detects by-products like unreacted 2-amino-5-chlorobenzoate (common impurity from incomplete substitution) .

Advanced: How does the octyl chain impact biological activity in receptor-targeted studies?

Methodological Answer:

The octyl chain enhances lipophilicity , influencing:

- Membrane Permeability : Improved absorption in CNS-targeted drugs (e.g., dopamine D2/5-HT3 antagonists) via logP optimization .

- Receptor Binding : Molecular dynamics simulations show the octyl chain stabilizes hydrophobic pockets in receptor models. Compare analogs with shorter chains (e.g., methyl vs. octyl) using SPR or radioligand assays .

- Metabolic Stability : The chain may reduce CYP450-mediated degradation, as seen in analogs with alkyl substituents .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Ester Hydrolysis : Occurs under acidic/basic conditions. Use anhydrous solvents and avoid prolonged heating .

- Incomplete Alkylation : Residual halogen (e.g., Br/Cl) detected via elemental analysis. Reflux with excess octyl halide improves conversion .

- Oxidation of Amino Group : Prevented by inert atmospheres (N₂/Ar) and antioxidants like BHT .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives?

Methodological Answer:

- Chiral Catalysts : Use BINAP-Pd complexes for asymmetric alkylation .

- Resolution Techniques : Chiral HPLC (e.g., Chiralpak® columns) separates enantiomers post-synthesis .

- Crystallization-Induced Dynamic Resolution : Racemates convert to single enantiomers via controlled crystallization .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and fume hoods mitigate exposure to irritants (amine/ester groups) .

- Waste Disposal : Neutralize acidic by-products before disposal.

- Stability : Store at -20°C in amber vials to prevent photodegradation .

Advanced: How do contradictory biological activity data arise in structure-activity relationship (SAR) studies?

Methodological Answer:

Contradictions stem from:

- Impurity Profiles : Residual solvents (e.g., DMF) or halogens (e.g., Cl) alter receptor binding. Validate purity via LC-MS .

- Assay Variability : Use standardized protocols (e.g., NIH’s Assay Guidance Manual) for IC₅₀ comparisons .

- Conformational Isomerism : NOESY NMR identifies dominant conformers influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.